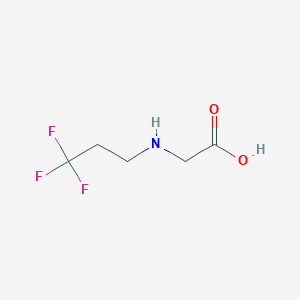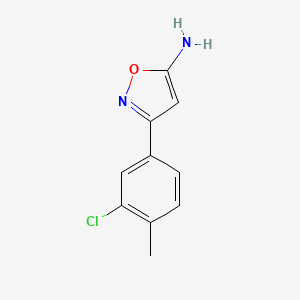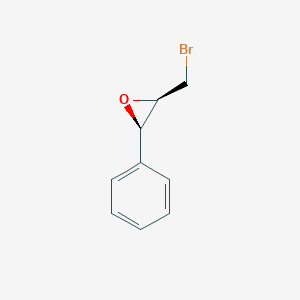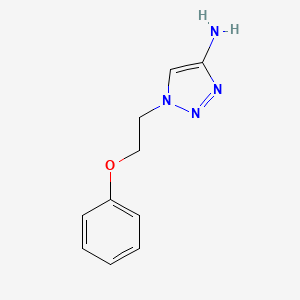
1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a phenoxyethyl group attached to a 1,2,3-triazole ring, which is further substituted with an amine group at the 4-position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized via a click chemistry approach, where an azide and an alkyne undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and selectivity.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions employed. For example, oxidation may yield oxidized derivatives, while substitution may result in different substituted triazole compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis. This modulation can result in therapeutic effects, such as the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(2-Phenoxyethyl)piperidine and 4-(2-Phenoxyethyl)morpholine share structural similarities with this compound.
Uniqueness: The presence of the 1,2,3-triazole ring in this compound imparts unique chemical and biological properties that are not observed in the other similar compounds. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
1-(2-phenoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c11-10-8-14(13-12-10)6-7-15-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |
InChI-Schlüssel |
QWSFDEOZHPMALL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


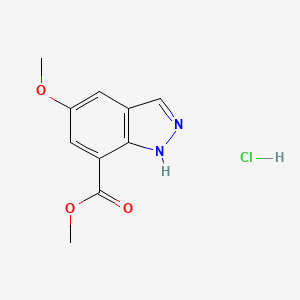
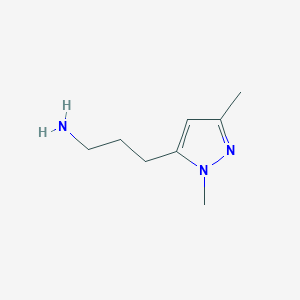
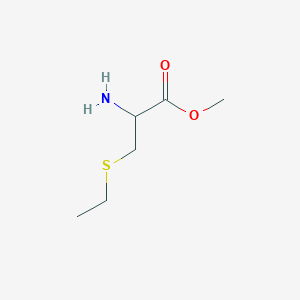
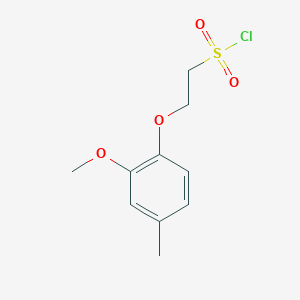
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)

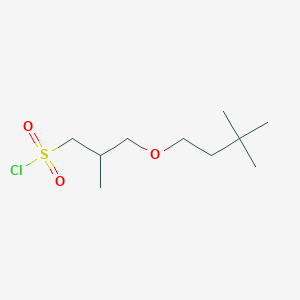
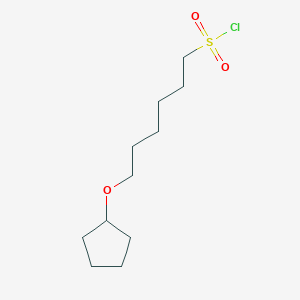
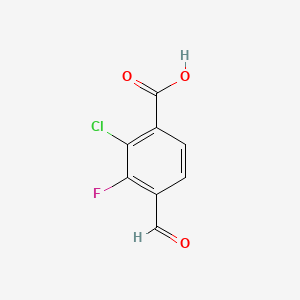

![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)
